2-Chloro-5-methoxynicotinonitrile

Overview

Description

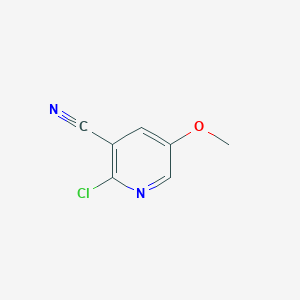

2-Chloro-5-methoxynicotinonitrile is an organic compound with the molecular formula C7H5ClN2O. It is a derivative of nicotinonitrile, characterized by the presence of a chlorine atom at the 2-position and a methoxy group at the 5-position of the pyridine ring. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methoxynicotinonitrile typically involves the chlorination of 5-methoxynicotinonitrile. One common method includes the reaction of 5-methoxynicotinonitrile with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

5-Methoxynicotinonitrile+SOCl2→this compound+SO2+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methoxynicotinonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used under hydrogenation conditions.

Major Products

Nucleophilic Substitution: Products include substituted pyridines.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: Products include primary amines.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

2-Chloro-5-methoxynicotinonitrile has shown promise as a precursor in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to serve as a building block for compounds targeting different biological pathways.

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For example, a study demonstrated that specific derivatives inhibited the proliferation of breast cancer cells (MCF-7) with IC50 values in the low micromolar range, suggesting potential for development as anticancer therapeutics .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity. In vitro studies revealed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) below 50 µg/mL .

2. Agrochemical Applications

The compound's ability to interact with biological systems makes it a candidate for use in agrochemicals. Its derivatives are being researched for their potential as herbicides and fungicides.

- Herbicidal Activity : Preliminary studies suggest that certain derivatives of this compound exhibit selective herbicidal properties against common weeds, making them suitable for agricultural applications .

Antimicrobial Activity Data

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Candida albicans | 18 | 16 |

Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 3.5 | Induction of apoptosis via caspase activation |

| HeLa | 4.2 | Cell cycle arrest at G2/M phase |

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers synthesized several derivatives of this compound and tested their effects on MCF-7 breast cancer cells. The study found that one derivative exhibited an IC50 value of 3.5 µM, significantly reducing cell viability compared to controls. Mechanistic studies indicated that this compound induced apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Synergy

A recent study assessed the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results demonstrated that when combined with conventional antibiotics, the compound enhanced the efficacy of treatment, indicating potential for use in combination therapies against resistant infections.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxynicotinonitrile depends on its application. In chemical reactions, the chlorine atom acts as a leaving group, facilitating nucleophilic substitution. The methoxy group can undergo oxidation or reduction, altering the compound’s reactivity. The nitrile group can be reduced to form amines, which are key intermediates in various syntheses.

Comparison with Similar Compounds

Similar Compounds

2-Chloro-5-nitropyridine: Similar structure but with a nitro group instead of a methoxy group.

2-Chloro-5-methylpyridine: Similar structure but with a methyl group instead of a methoxy group.

2-Chloro-5-hydroxypyridine: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

2-Chloro-5-methoxynicotinonitrile is unique due to the presence of both a chlorine atom and a methoxy group on the pyridine ring. This combination of functional groups provides distinct reactivity patterns, making it a valuable intermediate in organic synthesis.

Biological Activity

2-Chloro-5-methoxynicotinonitrile (CAS No. 74650-73-0) is a chemical compound characterized by a pyridine ring substituted with a chlorine atom at the 2-position and a methoxy group at the 5-position, along with a nitrile functional group. This structural uniqueness contributes to its diverse biological activities, making it a compound of interest in medicinal chemistry and organic synthesis.

- Molecular Formula : C_8H_7ClN_2O

- Molecular Weight : Approximately 179.59 g/mol

Biological Activities

Research indicates that derivatives of this compound exhibit several significant biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity, making it a candidate for developing new antimicrobial agents.

- Anti-cancer Potential : Preliminary investigations suggest that certain derivatives may inhibit cancer cell proliferation, particularly through mechanisms involving receptor tyrosine kinases such as c-Met, which is often overexpressed in malignancies .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, which could be relevant in treating various diseases.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Binding Affinity : Interaction studies have demonstrated its binding affinity to biological receptors and enzymes, which modulates their activity and influences biochemical pathways.

- Receptor Activation : The compound may activate or inhibit receptors involved in critical signaling pathways, particularly those related to cell growth and survival .

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally similar to this compound and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Amino-5-methoxynicotinonitrile | Amino group at the 6-position | Potential for enhanced biological activity due to amino substitution. |

| 5-Chloro-2-methoxynicotinonitrile | Chlorine at the 5-position | Different reactivity patterns compared to the target compound. |

| 6-Bromo-2-methoxynicotinonitrile | Bromine instead of chlorine | May exhibit different biological properties due to halogen substitution. |

| 2-Chloro-4-methoxynicotinonitrile | Chlorine at the 2-position | Offers different synthetic pathways and potential applications. |

| 4-Chloro-6-methoxynicotinonitrile | Chlorine at the 4-position | Unique interactions due to position of substitution on the pyridine ring. |

Case Studies

Several case studies have illustrated the potential of this compound in various applications:

- Antimicrobial Efficacy : In vitro studies demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic uses in treating infections.

- Cancer Cell Line Studies : Research involving cancer cell lines has shown that certain derivatives can reduce cell viability significantly, indicating their potential as anticancer agents. For instance, one derivative exhibited an IC50 value as low as 0.76 μM against specific cancer cell lines .

- Enzyme Interaction Studies : Detailed investigations into enzyme inhibition revealed that derivatives could effectively inhibit key enzymes involved in metabolic pathways relevant to disease progression.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Chloro-5-methoxynicotinonitrile in laboratory settings?

- Methodological Answer : Use NIOSH-approved respirators (e.g., P95 or OV/AG/P99 filters) for respiratory protection, and wear impervious gloves, safety goggles, and full protective clothing to minimize skin/eye exposure . Avoid environmental release by ensuring proper waste disposal and containment measures. Acute toxicity and carcinogenic potential (based on structural analogs) necessitate adherence to fume hood protocols and regular exposure monitoring .

Q. How can researchers determine the purity and identity of this compound?

- Methodological Answer : Combine chromatographic techniques (HPLC or GC) with spectroscopic methods:

- NMR : Analyze , , and spectra to confirm substituent positions on the pyridine ring.

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight (expected ~168.59 g/mol) and isotopic patterns for chlorine .

- Melting Point : Compare experimental values with literature data (e.g., analogs like 6-Amino-5-methoxynicotinonitrile melt at ~99°C) .

Q. What synthetic routes are feasible for this compound?

- Methodological Answer : Two general pathways:

- Chlorination of Methoxynicotinonitrile : React 5-methoxynicotinonitrile with thionyl chloride () under reflux, followed by purification via recrystallization .

- Methoxy Introduction : Substitute a nitro or hydroxyl group at the 5-position of 2-chloronicotinonitrile using methanol under acidic/basic conditions. Monitor reaction progress with TLC and isolate via column chromatography .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Heat samples to 40–60°C for 1–4 weeks and analyze degradation via HPLC.

- Light Sensitivity : Expose to UV/visible light and monitor photodegradation products.

- Humidity Tests : Store at 75% relative humidity and track hydrolysis by-products (e.g., carboxylic acids) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

- Methodological Answer : Perform a Design of Experiments (DoE) to optimize variables:

- Key Factors : Reaction time, temperature, stoichiometry of , and catalyst loading.

- Response Surface Methodology : Identify interactions between variables to maximize yield.

- By-Product Analysis : Use LC-MS to characterize impurities (e.g., over-chlorinated derivatives) and adjust conditions accordingly .

Q. What strategies are effective for analyzing by-products or impurities in this compound batches?

- Methodological Answer : Employ orthogonal analytical methods:

- HPLC-DAD/UV : Compare retention times and UV spectra against known impurities.

- NMR Spectroscopy : Detect trace contaminants via -NMR (if fluorinated by-products exist) or 2D-COSY for structural elucidation.

- X-ray Crystallography : Use SHELX software to resolve ambiguous structures of crystalline impurities .

Q. How can computational modeling aid in predicting the reactivity of this compound?

- Methodological Answer : Apply density functional theory (DFT) calculations:

- Reactivity Sites : Calculate Fukui indices to identify electrophilic/nucleophilic centers.

- Transition State Analysis : Model SNAr (nucleophilic aromatic substitution) pathways for methoxy or chloro group replacement.

- Solvent Effects : Simulate reaction kinetics in polar aprotic solvents (e.g., DMF) using COSMO-RS .

Q. What experimental approaches validate the biological activity of this compound derivatives?

- Methodological Answer : Design structure-activity relationship (SAR) studies:

- Derivatization : Synthesize analogs (e.g., 2-amino or 5-fluoro variants) and test against target enzymes (e.g., kinases).

- In Vitro Assays : Use fluorescence polarization or SPR to measure binding affinity.

- Metabolic Stability : Assess hepatic microsomal half-life to prioritize lead compounds .

Q. How can researchers address challenges in scaling up this compound synthesis?

- Methodological Answer : Implement continuous flow reactors for improved control:

Properties

IUPAC Name |

2-chloro-5-methoxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c1-11-6-2-5(3-9)7(8)10-4-6/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXCZWUUQRMEGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.